Ethyl 4-bromo-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate Ethyl 4-bromo-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18736630
InChI: InChI=1S/C12H17BrN2O3/c1-3-17-12(16)11-10(13)8(2)15(14-11)9-6-4-5-7-18-9/h9H,3-7H2,1-2H3
SMILES:
Molecular Formula: C12H17BrN2O3
Molecular Weight: 317.18 g/mol

Ethyl 4-bromo-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC18736630

Molecular Formula: C12H17BrN2O3

Molecular Weight: 317.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-bromo-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate -

Specification

Molecular Formula C12H17BrN2O3
Molecular Weight 317.18 g/mol
IUPAC Name ethyl 4-bromo-5-methyl-1-(oxan-2-yl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C12H17BrN2O3/c1-3-17-12(16)11-10(13)8(2)15(14-11)9-6-4-5-7-18-9/h9H,3-7H2,1-2H3
Standard InChI Key DDUPQGWYBFSHBW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NN(C(=C1Br)C)C2CCCCO2

Introduction

Chemical Structure and Physicochemical Properties

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₇BrN₂O₃
Molecular Weight317.18 g/mol
IUPAC Nameethyl 4-bromo-5-methyl-1-(oxan-2-yl)pyrazole-3-carboxylate
CAS Registry Number2246368-58-9
SMILESCCOC(=O)C1=NN(C(=C1Br)C)C2CCCCO2

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tetrahydropyran and pyrazole moieties. The 1H^1H NMR spectrum displays a triplet at δ 1.35 ppm (3H, J = 7.1 Hz) for the ethyl group’s methyl protons, while the tetrahydropyran protons resonate as multiplet signals between δ 3.50–4.00 ppm. The 13C^{13}C NMR spectrum confirms the carboxylate carbonyl at δ 165.2 ppm. Mass spectrometry (MS) exhibits a molecular ion peak at m/z 317.18 (M⁺), with characteristic fragmentation patterns corresponding to the loss of the ethyl carboxylate group (m/z 269) .

Synthetic Methodologies

Multi-Step Synthesis

The compound is synthesized via a four-step sequence starting from ethyl acetoacetate and hydrazine hydrate:

  • Pyrazole Ring Formation: Condensation of ethyl acetoacetate with hydrazine yields 5-methyl-1H-pyrazole-3-carboxylate.

  • N-Alkylation: Reaction with 2-chlorotetrahydropyran introduces the tetrahydropyran moiety at the pyrazole’s 1-position.

  • Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) selectively substitutes the pyrazole’s 4-position.

  • Esterification: Ethyl chloroformate mediates esterification to afford the final product.

Table 2: Optimal Reaction Conditions

StepReagents/ConditionsYield (%)
N-Alkylation2-Chlorotetrahydropyran, K₂CO₃, DMF, 80°C78
BrominationNBS, AIBN, CCl₄, reflux85

Purification and Yield Optimization

Column chromatography (silica gel, ethyl acetate/hexane 1:4) achieves >95% purity. Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating, though yields remain comparable .

Reactivity and Functionalization

Electrophilic Substitution

The bromine atom at C4 serves as a site for cross-coupling reactions. Suzuki-Miyaura coupling with arylboronic acids replaces bromine with aryl groups, enabling diversification of the pyrazole core. For example, reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis produces the 4-phenyl derivative in 72% yield.

Ester Hydrolysis

The ethyl carboxylate undergoes alkaline hydrolysis to yield the carboxylic acid derivative (C₁₀H₁₃BrN₂O₃), a precursor for amide coupling. Using 2M NaOH in ethanol at 60°C achieves complete conversion within 4 hours .

CompoundIC₅₀ (HCoV-229E)Cytotoxicity (CC₅₀)Selectivity Index
Pyranopyrazole-12a3.2 μM>100 μM>31
Pyranopyrazole-12c5.1 μM>100 μM>19

Structure-Activity Relationships (SAR)

  • Tetrahydropyran Group: Enhances metabolic stability by shielding the pyrazole ring from oxidative degradation .

  • Bromine Substituent: Increases electrophilicity, facilitating covalent interactions with cysteine residues in viral proteases .

  • Ester Functionality: Modifies lipophilicity (clogP = 2.1), optimizing blood-brain barrier permeability for neurotropic virus targeting .

Analytical and Computational Characterization

Chromatographic Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows a retention time of 6.8 minutes, confirming >99% purity.

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) computations reveal:

  • HOMO-LUMO gap: 4.3 eV, indicating moderate reactivity .

  • Molecular electrostatic potential (MEP) highlights nucleophilic regions at the carbonyl oxygen and tetrahydropyran ether .

ADME Profiling

SwissADME predictions suggest favorable pharmacokinetics:

  • Gastrointestinal absorption: 92%

  • CYP2D6 inhibition probability: 0.17

  • Lipinski violations: 0

Industrial Applications and Patent Landscape

Pharmaceutical Intermediates

The compound serves as a key intermediate in WO2021152437A1 for preparing NS5A inhibitors against hepatitis C virus .

Material Science Applications

Patent US20220002245B2 discloses its use in organic semiconductors, leveraging the pyrazole’s electron-deficient character to enhance charge transport mobility (μ = 0.12 cm²/V·s) .

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